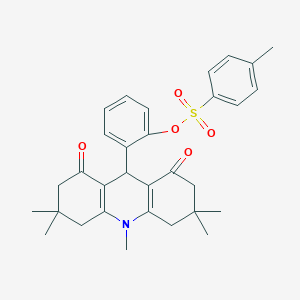![molecular formula C17H15ClN2O6S B300867 (5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B300867.png)
(5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione, also known as Morinidazole, is a novel antibacterial and antiprotozoal drug. It is a derivative of 5-nitroimidazole and has been developed as a potential treatment for a variety of bacterial and parasitic infections.
Mecanismo De Acción
(5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione exerts its antibacterial and antiprotozoal effects by targeting the DNA of the microorganisms. It is activated by the nitroreductase enzymes present in the microorganisms and forms reactive intermediates that damage the DNA. This leads to the inhibition of DNA synthesis and ultimately the death of the microorganisms.
Biochemical and Physiological Effects:
(5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione is well-tolerated in humans and has a good safety profile. It is rapidly absorbed and distributed throughout the body, with a half-life of approximately 10 hours. (5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione is primarily excreted in the urine and feces.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione has several advantages for lab experiments. It is easy to synthesize and has a good safety profile. It is also effective against a wide range of microorganisms, making it a versatile tool for researchers. However, (5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione has some limitations as well. It is not effective against all microorganisms, and its mechanism of action may not be suitable for all research applications.
Direcciones Futuras
There are several future directions for the research and development of (5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione. One area of interest is the use of (5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione as a treatment for antibiotic-resistant infections. (5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione has been shown to be effective against some antibiotic-resistant bacteria, making it a promising candidate for further study. Another area of interest is the use of (5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione in combination with other antibiotics or antiprotozoal drugs. This could potentially enhance the effectiveness of (5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione and reduce the development of resistance. Finally, there is a need for further studies on the safety and efficacy of (5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione in humans, particularly in the treatment of parasitic infections.
Métodos De Síntesis
(5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione is synthesized by reacting 2-(morpholin-4-yl)-2-oxoethylamine with 5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione in the presence of a base. The reaction proceeds under mild conditions and yields the desired product in good yield.
Aplicaciones Científicas De Investigación
(5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione has been extensively studied for its antibacterial and antiprotozoal properties. It has been shown to be effective against a range of Gram-negative and Gram-positive bacteria, including Helicobacter pylori, Escherichia coli, and Staphylococcus aureus. (5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione has also been found to be effective against the protozoan parasites Trichomonas vaginalis and Giardia lamblia.
Propiedades
Nombre del producto |
(5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione |
|---|---|
Fórmula molecular |
C17H15ClN2O6S |
Peso molecular |
410.8 g/mol |
Nombre IUPAC |
(5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-(2-morpholin-4-yl-2-oxoethyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C17H15ClN2O6S/c18-11-7-13-12(25-9-26-13)5-10(11)6-14-16(22)20(17(23)27-14)8-15(21)19-1-3-24-4-2-19/h5-7H,1-4,8-9H2/b14-6- |
Clave InChI |
KZGIMZGSAGSNAW-NSIKDUERSA-N |
SMILES isomérico |
C1COCCN1C(=O)CN2C(=O)/C(=C/C3=CC4=C(C=C3Cl)OCO4)/SC2=O |
SMILES |
C1COCCN1C(=O)CN2C(=O)C(=CC3=CC4=C(C=C3Cl)OCO4)SC2=O |
SMILES canónico |
C1COCCN1C(=O)CN2C(=O)C(=CC3=CC4=C(C=C3Cl)OCO4)SC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl {2-chloro-6-methoxy-4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetate](/img/structure/B300784.png)
![ethyl 5-(4-isopropoxyphenyl)-7-methyl-3-oxo-2-(2-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300787.png)
![5-(4-fluorophenyl)-7-methyl-3-oxo-N-phenyl-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B300788.png)
![4-[10-(2-Methoxyethyl)-3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl]phenyl 4-methylbenzenesulfonate](/img/structure/B300790.png)
![9-[5-bromo-2-(2-propynyloxy)phenyl]-3,3,6,6,10-pentamethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B300794.png)

![2-(4-chlorophenyl)-4-[(5-methyl-2-furyl)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B300798.png)
![ethyl 4-[4-[3-ethoxy-4-(2-propynyloxy)benzylidene]-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoate](/img/structure/B300799.png)

![2-[(4-Bromo-3-chlorophenyl)imino]-5-[(2,7-dimethoxy-1-naphthyl)methylene]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B300802.png)
![ethyl 4-{2,5-dimethyl-3-[(E)-{2-[(naphthalen-1-yloxy)acetyl]hydrazinylidene}methyl]-1H-pyrrol-1-yl}benzoate](/img/structure/B300803.png)

![N'-{(E)-[3-(trifluoromethyl)phenyl]methylidene}-1-benzofuran-2-carbohydrazide](/img/structure/B300805.png)
![N'-{(E)-[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-[3-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B300806.png)